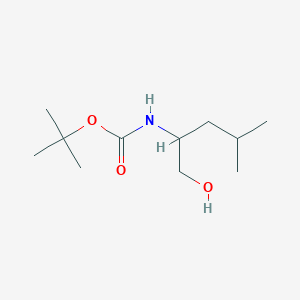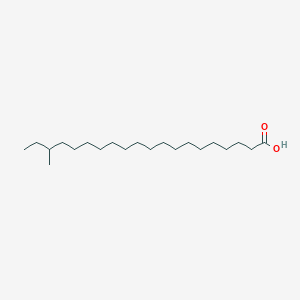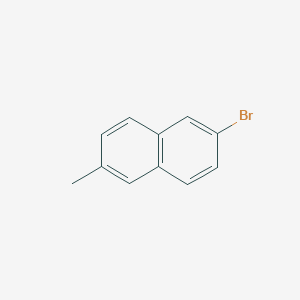
Blumeatin B
Overview
Description
Blumeatin B is a flavonoid isolated from the traditional Chinese medicine Blumea balsamifera . It has a molecular weight of 332.31 and its IUPAC name is (2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one .
Synthesis Analysis
The isolation procedure of Blumeatin B from plants has limitations due to its prolonged duration and high cost . A procedure featuring Lewis acid-catalyzed ring closure and chiral resolution via Schiff base intermediates is provided to prepare optically pure Blumeatin B and its R-isomer efficiently .Molecular Structure Analysis
Blumeatin B has a noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This could explain that there might be a correlation between antioxidant activity and planarity of Blumeatin B .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Blumeatin B include Lewis acid-catalyzed ring closure .Physical And Chemical Properties Analysis
Blumeatin B has a molecular weight of 332.31 . It is a flavonoid and an antioxidant agent .Scientific Research Applications
Antitumor Activity
Blumeatin B has been identified to possess antitumor properties . Research indicates that it can inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to understand its mechanisms and efficacy in vivo .
Hepatoprotective Effects
Studies have shown that Blumeatin B exhibits hepatoprotective effects , which could be beneficial in treating liver diseases. It helps in protecting the liver from toxic substances and promotes liver health .
Antioxidant Properties
Blumeatin B is known for its antioxidant capabilities . It scavenges harmful free radicals in the body, thereby reducing oxidative stress and preventing cellular damage .
Antimicrobial and Anti-inflammation
This compound has demonstrated antimicrobial and anti-inflammatory activities . It can be used to develop treatments for various infections and inflammatory conditions .
Anti-Plasmodial Activity
Blumeatin B has shown promise in anti-plasmodial activity , suggesting its use in combating malaria. It could potentially lead to new antimalarial drugs .
Enhancing Percutaneous Penetration
Blumeatin B may aid in enhancing percutaneous penetration of drugs. This application is particularly useful in transdermal drug delivery systems, improving the efficacy of topical medications .
Mechanism of Action
Target of Action
Blumeatin B, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It catalyzes the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species . This makes XO a key drug target for the treatment of hyperuricemia .
Mode of Action
Blumeatin B interacts with XO via hydrogen bonds . The main amino acid residues participating in XO’s interaction with Blumeatin B are Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .
Biochemical Pathways
The inhibition of XO by Blumeatin B affects the biochemical pathway of uric acid production . Normally, XO catalyzes the oxidation of hypoxanthine and xanthine to produce uric acid . By inhibiting XO, Blumeatin B reduces the production of uric acid, which can help alleviate conditions like hyperuricemia .
Pharmacokinetics
Blumeatin B exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties . It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .
Result of Action
The inhibition of XO by Blumeatin B leads to a decrease in uric acid production . This can help manage conditions like hyperuricemia, which is characterized by an excess of uric acid in the blood . Additionally, Blumeatin B has high radical scavenging activity, which might be correlated with its antioxidant activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNMFZMHPLGRR-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000894 | |
| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blumeatin B | |
CAS RN |
79995-67-8 | |
| Record name | Blumeatin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79995-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)

